3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one
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Overview
Description
3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and indoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, where precise control of temperature, pressure, and reaction time is crucial. The purification of the final product often involves techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1H-indol-2-one
- (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its nitro group, in particular, provides distinct chemical properties that can be exploited in various reactions and applications.
Properties
IUPAC Name |
3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-5-nitroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O5/c1-19-26(28(38)35(33(19)4)21-12-8-6-9-13-21)31(24-18-23(37(41)42)16-17-25(24)32(3)30(31)40)27-20(2)34(5)36(29(27)39)22-14-10-7-11-15-22/h6-18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWQCSSVVZCUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C=CC(=C4)[N+](=O)[O-])N(C3=O)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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